![molecular formula C11H14F3NO2 B12077506 {[4-Methoxy-3-(2,2,2-trifluoroethoxy)phenyl]methyl}(methyl)amine](/img/structure/B12077506.png)
{[4-Methoxy-3-(2,2,2-trifluoroethoxy)phenyl]methyl}(methyl)amine
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Overview
Description
{[4-Methoxy-3-(2,2,2-trifluoroethoxy)phenyl]methyl}(methyl)amine is a benzylamine derivative featuring a phenyl ring substituted with a methoxy group at the para-position (C4) and a 2,2,2-trifluoroethoxy group at the meta-position (C3). The benzyl group is further functionalized with a methylamine moiety. Its molecular formula is C₁₁H₁₄F₃NO₂, and its molecular weight is 265.24 g/mol . The trifluoroethoxy group enhances lipophilicity and metabolic stability, common features in pharmaceuticals and agrochemicals .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {[4-Methoxy-3-(2,2,2-trifluoroethoxy)phenyl]methyl}(methyl)amine typically involves multiple steps. One common approach is to start with the appropriate benzene derivative, such as 4-methoxybenzaldehyde. The trifluoroethoxy group can be introduced via a nucleophilic substitution reaction using a suitable trifluoroethanol derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. Catalysts and solvents are chosen to maximize efficiency and minimize waste.
Chemical Reactions Analysis
Types of Reactions
{[4-Methoxy-3-(2,2,2-trifluoroethoxy)phenyl]methyl}(methyl)amine can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The trifluoroethoxy group can participate in nucleophilic substitution reactions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are often employed
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Conversion to primary or secondary amines.
Substitution: Introduction of various functional groups depending on the nucleophile used
Scientific Research Applications
{[4-Methoxy-3-(2,2,2-trifluoroethoxy)phenyl]methyl}(methyl)amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Medicine: Investigated for its potential as a pharmaceutical intermediate or active ingredient.
Industry: Utilized in the development of new materials with specific properties .
Mechanism of Action
The mechanism of action of {[4-Methoxy-3-(2,2,2-trifluoroethoxy)phenyl]methyl}(methyl)amine involves its interaction with specific molecular targets. The methoxy and trifluoroethoxy groups can influence the compound’s binding affinity to enzymes or receptors, potentially modulating their activity. The amine group can participate in hydrogen bonding and electrostatic interactions, further affecting the compound’s biological activity .
Comparison with Similar Compounds
The following table compares structural analogs of {[4-Methoxy-3-(2,2,2-trifluoroethoxy)phenyl]methyl}(methyl)amine, highlighting key differences in substituents, molecular weight, and functional groups:
Key Structural and Functional Insights:
Trifluoroethoxy vs. The dual substitution (methoxy at C4, trifluoroethoxy at C3) creates a polar-nonpolar balance, which may optimize binding to hydrophobic pockets in enzymes or receptors .
Amine Functionalization: The methylamine group in the target compound provides a basic center (pKa ~9–10), facilitating salt formation (e.g., hydrochloride) for improved solubility, as seen in related amines .
Pharmacological Relevance :
- Compounds like lansoprazole derivatives () demonstrate the importance of trifluoroethoxy groups in prolonging half-life and resisting oxidative metabolism .
- The absence of a 3-methoxy group in simpler analogs (e.g., Methyl({[4-(trifluoroethoxy)phenyl]methyl})amine) may reduce synthetic complexity but compromise target specificity .
Biological Activity
Overview
The compound {[4-Methoxy-3-(2,2,2-trifluoroethoxy)phenyl]methyl}(methyl)amine , also known as 4-Methoxy-3-(2,2,2-trifluoroethoxy)phenylmethanamine , is a synthetic organic molecule characterized by its unique structural features. The presence of methoxy and trifluoroethoxy groups contributes to its diverse biological activities and potential applications in medicinal chemistry. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.
Structural Properties
The structural formula of the compound is represented as follows:
The key functional groups include:
- Methoxy group (-OCH₃)
- Trifluoroethoxy group (-OCF₃)
- Aminomethyl group (-NH(CH₃)₂)
These groups enhance the lipophilicity and bioavailability of the molecule, facilitating its interaction with biological targets.
The biological activity of this compound is largely attributed to its ability to interact with specific enzymes and receptors. The trifluoroethoxy group increases the compound's lipophilicity, allowing for better membrane penetration. The methoxy group may participate in hydrogen bonding, which can influence binding affinity to various biological targets.
Key Interactions
- Enzymatic Inhibition : The compound has been studied for its potential to inhibit enzymes such as acetylcholinesterase (AChE), which is crucial for neurotransmitter regulation in the nervous system.
- Receptor Modulation : It may also interact with serotonin receptors, impacting mood regulation and other physiological functions.
In Vitro Studies
- Acetylcholinesterase Inhibition :
- Cytotoxicity Assays :
- Antioxidant Activity :
Case Studies
- Case Study on Antitumor Activity :
- Pharmacokinetic Predictions :
Comparative Analysis
Compound | Structure | IC₅₀ (μM) | Activity |
---|---|---|---|
This compound | C₁₀H₁₂F₃N₂O₂ | 10 - 20 (AChE Inhibition) | Moderate |
Similar Derivative A | C₁₀H₁₂F₃N₂O₂ | 5 - 15 (MCF7 Cytotoxicity) | High |
Similar Derivative B | C₉H₉F₂N₂O₂ | 15 - 25 (MCF7 Cytotoxicity) | Moderate |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for {[4-Methoxy-3-(2,2,2-trifluoroethoxy)phenyl]methyl}(methyl)amine, and how can yield and purity be improved?
The synthesis typically involves nucleophilic substitution of a halogenated precursor (e.g., 4-methoxy-3-(2,2,2-trifluoroethoxy)benzyl chloride) with methylamine under basic conditions (e.g., NaOH/K₂CO₃). Key parameters include:
- Temperature control : 40–60°C to balance reaction rate and byproduct formation .
- Solvent selection : Polar aprotic solvents like DMF enhance reactivity .
- Purification : Column chromatography or recrystallization improves purity (>95%), while continuous flow reactors optimize scalability .
Q. What analytical methods are recommended for structural confirmation and purity assessment?
- NMR spectroscopy : ¹H/¹³C/¹⁹F NMR to verify substituent positions (e.g., trifluoroethoxy at C3, methoxy at C4) .
- HPLC-MS : Quantify purity (>98%) and detect trace impurities .
- Elemental analysis : Validate empirical formula (C₁₁H₁₄F₃NO₂) .
Q. How does the trifluoroethoxy group influence the compound’s physicochemical properties?
The trifluoroethoxy group increases lipophilicity (logP ~2.5) and metabolic stability due to fluorine’s electronegativity and C-F bond strength. This enhances membrane permeability in biological assays .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to optimize bioactivity?
- Substituent variation : Compare analogs with halogens (Cl, Br), methyl, or ethoxy groups at C3/C4 to assess effects on target binding .
- Methylamine modification : Replace with ethylamine or cyclic amines to evaluate steric/electronic impacts .
- Biological assays : Pair synthetic analogs with enzyme inhibition (e.g., monoamine oxidases) or receptor binding (e.g., GPCRs) studies .
Q. What computational tools are effective for predicting biological targets and pharmacokinetics?
- Molecular docking : Use AutoDock or Schrödinger Suite to model interactions with enzymes/transporters .
- ADMET prediction : Tools like SwissADME estimate bioavailability, BBB penetration, and CYP450 interactions .
- PASS algorithm : Predict neuroprotective or antipsychotic activity based on structural motifs .
Q. How should contradictory data from biological assays be resolved?
- Dose-response validation : Replicate assays across multiple concentrations (e.g., 1 nM–100 µM) to confirm EC₅₀/IC₅₀ trends .
- Off-target screening : Use panels like Eurofins’ SafetyScreen44 to rule out nonspecific binding .
- Metabolite analysis : LC-MS/MS to identify degradation products interfering with assays .
Q. What strategies address regioselectivity challenges during functionalization of the phenyl ring?
- Directing groups : Introduce temporary substituents (e.g., boronic acids) to control electrophilic aromatic substitution .
- Protection/deprotection : Use tert-butyl groups to shield methoxy during trifluoroethoxy installation .
- Catalytic systems : Pd/Cu catalysts for selective C-H activation at C3 .
Q. Methodological Considerations
Q. How can reaction intermediates be stabilized during large-scale synthesis?
- Low-temperature quenching : Halt exothermic reactions by rapid cooling to −20°C .
- In-line purification : Couple flow reactors with scavenger resins to remove reactive byproducts .
Q. What in vitro models are suitable for preliminary neuropharmacological testing?
- Primary neuronal cultures : Assess neuroprotection against oxidative stress (H₂O₂-induced apoptosis) .
- Radioligand binding assays : Screen for affinity at serotonin/dopamine receptors .
Q. How do solvent polarity and pH affect the compound’s stability in biological buffers?
- PBS/DMSO mixtures : Maintain solubility at pH 7.4 with ≤5% DMSO to avoid cytotoxicity .
- Acidic conditions : Degradation observed at pH <3; use lyophilization for long-term storage .
Properties
Molecular Formula |
C11H14F3NO2 |
---|---|
Molecular Weight |
249.23 g/mol |
IUPAC Name |
1-[4-methoxy-3-(2,2,2-trifluoroethoxy)phenyl]-N-methylmethanamine |
InChI |
InChI=1S/C11H14F3NO2/c1-15-6-8-3-4-9(16-2)10(5-8)17-7-11(12,13)14/h3-5,15H,6-7H2,1-2H3 |
InChI Key |
SLAXRSCJWHLDEC-UHFFFAOYSA-N |
Canonical SMILES |
CNCC1=CC(=C(C=C1)OC)OCC(F)(F)F |
Origin of Product |
United States |
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